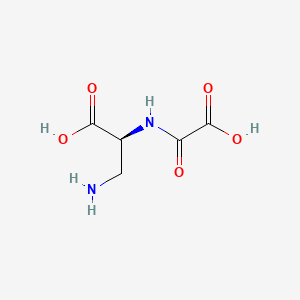

3-Amino-N-(carboxycarbonyl)-L-alanine

Description

Structure

3D Structure

Properties

CAS No. |

61277-72-3 |

|---|---|

Molecular Formula |

C5H8N2O5 |

Molecular Weight |

176.13 g/mol |

IUPAC Name |

(2S)-3-amino-2-(oxaloamino)propanoic acid |

InChI |

InChI=1S/C5H8N2O5/c6-1-2(4(9)10)7-3(8)5(11)12/h2H,1,6H2,(H,7,8)(H,9,10)(H,11,12)/t2-/m0/s1 |

InChI Key |

FNXJKVNOUQAQMB-REOHCLBHSA-N |

Isomeric SMILES |

C([C@@H](C(=O)O)NC(=O)C(=O)O)N |

Canonical SMILES |

C(C(C(=O)O)NC(=O)C(=O)O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemoenzymatic Approaches for 3 Amino N Carboxycarbonyl L Alanine

Conventional Organic Synthesis Routes

A practical and efficient laboratory-scale synthesis for 3-Amino-N-(carboxycarbonyl)-L-alanine has been developed, commencing from the readily available proteinogenic amino acid, L-aspartic acid. nih.gov This multi-step procedure is designed for bulk preparation and ensures high purity of the final neurotoxic compound. nih.gov

Strategic Application of Amino Group Protection in L-Alanine Derivatives

The synthesis of the core precursor, L-α,β-diaminopropionic acid (A2pr3), begins with L-aspartic acid. nih.gov A key challenge in modifying diaminopropionic acid is achieving regioselectivity, specifically targeting the β-amino group while leaving the α-amino group untouched. Conventional synthesis often relies on complex protecting group strategies to temporarily block reactive sites. jocpr.comub.edu However, a notable synthesis of this compound cleverly circumvents the need for traditional amino-protecting groups in the final step by leveraging the inherent reactivity of the starting materials or by using metal coordination. nih.govias.ac.in

In one established method, the differential nucleophilicity of the α- and β-amino groups in L-α,β-diaminopropionic acid is exploited. nih.gov This allows for the direct and selective reaction at the desired position without protecting the α-amino group. An alternative approach involves the formation of a copper complex of L-α,β-diaminopropionic acid. ias.ac.in In this strategy, the copper ion coordinates with the α-amino and carboxyl groups, effectively shielding the α-amino function and directing the subsequent acylation reaction to the free β-amino group. ias.ac.in This use of a metal complex serves as an effective, in-situ protection technique.

Table 1: Precursor Synthesis Overview

| Starting Material | Key Reagents | Intermediate Product | Reported Yield |

|---|

Regioselective Introduction of Carboxycarbonyl and Aminocarbonyl Moieties via Coupling Reactions

The critical step in the synthesis is the regioselective introduction of the carboxycarbonyl (oxalyl) group onto the β-amino function of L-α,β-diaminopropionic acid. nih.gov This is accomplished through a direct acylation reaction.

One highly efficient method employs potassium methyl oxalate (B1200264), which reacts selectively with the β-amino group of L-α,β-diaminopropionic acid to furnish the final product in near-quantitative yields. nih.gov Another documented coupling reaction involves reacting a copper complex of L-α,β-diaminopropionic acid with dimethyl oxalate. ias.ac.in The reaction is performed under controlled pH conditions (pH 4.5-5.0) in an aqueous methanolic solution, ensuring that the acylation occurs specifically at the intended β-position. ias.ac.in This high degree of regioselectivity is fundamental to the success of the synthesis, preventing the formation of the isomeric α-N-oxalyl product. nih.govdocumentsdelivered.com

Efficient Deprotection Techniques to Yield the Active Compound

A significant advantage of the synthesis using potassium methyl oxalate is the absence of a formal deprotection step, as no protecting groups are used on the L-α,β-diaminopropionic acid intermediate. nih.gov The product is directly obtained after the coupling reaction and subsequent purification. nih.gov

In the method utilizing a copper complex, a deprotection step is required to release the final compound. ias.ac.in After the acylation reaction is complete, the copper is precipitated from the solution. The final product, this compound, is then isolated and purified from the reaction mixture using chromatographic techniques, such as chromatography on a Dowex 50-H+ column. ias.ac.in

Table 2: Final Coupling and Isolation

| Precursor | Coupling Reagent | Deprotection/Isolation Method | Final Product |

|---|---|---|---|

| L-α,β-diaminopropionic acid | Potassium methyl oxalate | Direct isolation | This compound nih.gov |

Considerations for Scalable Research Production

While the synthesis of this compound is not as commonplace as that of proteinogenic amino acids, methods have been developed with scalability in mind for research applications. nih.gov

Leveraging Automated Peptide Synthesis Platforms for High Purity and Yield

The synthesis of non-proteinogenic amino acids and their incorporation into larger molecules can be facilitated by automated synthesis platforms. mdpi.commit.eduacs.org While specific protocols for the automated synthesis of this compound are not extensively documented, the principles of solid-phase peptide synthesis (SPPS) are applicable. Theoretically, a suitably protected L-α,β-diaminopropionic acid derivative could be anchored to a solid support, followed by regioselective on-resin acylation of the β-amino group and subsequent cleavage from the resin. This approach offers advantages in purification and allows for high yields. mit.edu However, the documented procedures for this specific compound are primarily solution-phase methods, with one report explicitly describing a "practical procedure... for the bulk synthesis," indicating its suitability for producing significant quantities for laboratory research. nih.gov

Synthesis of Related L-Alanine Derivatives for Comparative Scholarly Studies

In the field of medicinal chemistry and peptide synthesis, the preparation of modified amino acids is crucial for developing novel therapeutic agents and research tools. The synthesis of derivatives of L-alanine, such as protected intermediates and its distinct enantiomeric forms, provides a foundation for comparative studies and the construction of more complex molecules.

Synthesis of Protected Alanine (B10760859) Intermediates (e.g., N-Carbobenzyloxy-β-Amino-L-alanine)

The strategic use of protecting groups is fundamental in peptide synthesis to prevent unwanted side reactions at the amino group. The carbobenzyloxy (Cbz or Z) group is a widely used N-protecting group. The synthesis of N-Carbobenzyloxy-L-alanine serves as a key example of this methodology.

One common approach involves the reaction of (S)-2-benzyloxycarbonylamino-propionic acid methyl ester with a base such as sodium hydroxide (B78521) in an ethanol-water mixture. The reaction is typically stirred at room temperature, followed by acidification to yield the desired N-Carbobenzyloxy-L-alanine as a white solid or clear oil with high yields, often around 98%. chemicalbook.com

Another documented synthesis is that of Nα-(carbobenzyloxy)-β-(amino)-L-alanine, methyl ester. This process starts with Nα-(carbobenzyloxy)-β-(amino)-L-alanine, which is dissolved in methanol (B129727) and treated with concentrated sulfuric acid. The mixture is heated for an extended period, typically around 16 hours at 60°C. prepchem.com Following workup involving solvent reduction, dilution with an organic solvent like ethyl ether, and washing with saturated sodium hydrogen carbonate and brine, the final esterified product is obtained. prepchem.com

A related synthesis for a dipeptide intermediate, benzyloxycarbonyl alanyl alanine, involves a coupling reaction. In this method, L-alanine methyl ester hydrochloride is reacted with benzyloxycarbonyl alanine in the presence of an organic base and a coupling agent, N,N'-dicyclohexylcarbodiimide (DCC), in a solvent like dichloromethane. google.com The resulting ester is then saponified using sodium hydroxide in alcohol to yield the final product. google.com

| Product | Starting Material | Key Reagents | Solvent | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| N-Carbobenzyloxy-L-alanine | (S)-2-benzyloxycarbonylamino-propionic acid methyl ester | NaOH, HCl | Ethanol/Water | Room temperature, 40 minutes | 98% | chemicalbook.com |

| Nα-(carbobenzyloxy)-β-(amino)-L-alanine, methyl ester | Nα-(carbobenzyloxy)-β-(amino)-L-alanine | H₂SO₄ | Methanol | 60°C, 16 hours | Not specified | prepchem.com |

| Benzyloxycarbonyl alanyl alanine | L-alanine methyl ester hydrochloride, Benzyloxycarbonyl alanine | DCC, Organic base, NaOH | Dichloromethane, Alcohol | Ice bath to overnight, then saponification | Not specified | google.com |

Precursor Chemical Synthesis of Alanine Enantiomers (e.g., D- and L-Alanine)

The synthesis of enantiomerically pure forms of alanine is of significant interest for pharmaceuticals and biochemical studies. Both chemical and chemoenzymatic methods have been developed to produce D- and L-alanine.

Chemical Synthesis:

A classic method for preparing racemic (D,L)-alanine is the Strecker synthesis. This reaction involves the condensation of acetaldehyde (B116499) with ammonium (B1175870) chloride in the presence of sodium cyanide. wikipedia.org Another route to racemic alanine is the ammonolysis of 2-bromopropanoic acid. wikipedia.org

For the production of enantiomerically pure alanine, specific strategies are required. A patented process describes the preparation of D- or L-alanine with high enantiomeric purity by reacting an optically active chloropropionic acid with ammonia (B1221849) in water or a water/alcohol mixture. google.com This reaction is conducted at temperatures between 50°C and 110°C, maintaining a pH of 6 to 9 by controlling the addition of ammonia. google.com

Industrially, L-alanine is often produced via the enzymatic decarboxylation of L-aspartate, catalyzed by the enzyme aspartate 4-decarboxylase. wikipedia.org

Chemoenzymatic Approaches:

Enzymatic and chemoenzymatic systems offer highly selective routes to D-amino acids. For instance, D-alanine can be synthesized from the corresponding α-keto acid (pyruvate) using aminotransferases. mdpi.com Dynamic kinetic resolution is another powerful technique. One such process for D-alanine involves the deracemization of a racemic mixture. For example, 100 mM of D,L-alanine can be deracemized over 24 hours using a coupled enzyme system to achieve a product with over 99% enantiomeric excess and a 52% isolation yield. mdpi.com

| Product | Synthetic Method | Key Precursors/Reagents | Key Features | Reference |

|---|---|---|---|---|

| D,L-Alanine (Racemic) | Strecker Reaction | Acetaldehyde, Ammonium chloride, Sodium cyanide | Classic method for racemic α-amino acids. | wikipedia.org |

| L-Alanine | Industrial Enzymatic | L-Aspartate, Aspartate 4-decarboxylase | High yield and enantioselectivity for L-isomer. | wikipedia.org |

| D- or L-Alanine | Asymmetric Chemical Synthesis | Optically active chloropropionic acid, Ammonia | Produces high enantiomeric purity product. | google.com |

| D-Alanine | Chemoenzymatic Deracemization | D,L-Alanine, Coupled enzyme system | High enantiomeric excess (>99% ee). | mdpi.com |

Structural Elucidation, Conformational Analysis, and Theoretical Investigations of 3 Amino N Carboxycarbonyl L Alanine

Advanced Spectroscopic Characterization Techniques

The precise characterization of 3-Amino-N-(carboxycarbonyl)-L-alanine relies on a suite of advanced spectroscopic methods. These techniques provide detailed insights into the compound's atomic connectivity, three-dimensional structure, and molecular weight.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is an essential tool for determining the precise molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry can confirm the elemental composition of the molecule.

Tandem mass spectrometry (MS/MS) experiments, involving the isolation and fragmentation of the molecular ion, can provide valuable data for structural elucidation. The fragmentation of N-acylated amino acids typically involves cleavage of the amide bond, as well as losses of small neutral molecules such as water and carbon dioxide. acs.orgmsvision.comsc.edunih.govnih.gov The specific fragmentation pattern would be characteristic of the this compound structure. uab.eduwikipedia.orglibretexts.org

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| [M+H]+ | Protonated molecule | - |

| [M-H2O+H]+ | Loss of water | Dehydration |

| [M-CO2+H]+ | Loss of carbon dioxide | Decarboxylation |

| [M-HCOOH+H]+ | Loss of formic acid | Cleavage of carboxycarbonyl |

Note: M represents the molecular weight of the neutral molecule. The observed fragments will depend on the ionization technique and collision energy used.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling serve as powerful tools to augment experimental data, offering insights into the structural and electronic properties of molecules like this compound. These theoretical approaches allow for the investigation of molecular characteristics that may be challenging to determine through empirical methods alone.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of this compound. Such calculations provide a detailed picture of the electron distribution within the molecule, which is fundamental to understanding its chemical behavior.

The electronic properties of amino acid side chains, including inductive and field effects, have been characterized using quantum mechanics calculations. These studies reveal how substituent groups influence the electron density along the peptide backbone. researchgate.netresearchgate.netbohrium.com For this compound, the oxalyl group attached to the beta-amino group significantly influences the molecule's electronic profile. DFT calculations can be employed to determine key electronic parameters that offer insights into the molecule's reactivity. nih.govnih.gov

A typical approach involves geometry optimization of the molecule's structure using a suitable level of theory, such as B3LYP with a 6-31G* basis set, to find the lowest energy conformation. researchgate.netresearchgate.net Following optimization, various electronic properties can be calculated.

Calculated Electronic Properties of Amino Acids and Related Compounds

| Property | Description | Relevance to this compound |

|---|---|---|

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | A smaller gap generally indicates higher reactivity. The presence of electronegative oxygen atoms in the carboxycarbonyl group likely lowers the LUMO energy, affecting the molecule's susceptibility to nucleophilic attack. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface of the molecule. | Reveals regions of positive and negative potential, indicating likely sites for electrophilic and nucleophilic attack, respectively. The carboxyl groups are expected to be regions of high negative potential. |

| Mulliken Atomic Charges | A method for partitioning the total electron density among the atoms in a molecule. | Provides an estimate of the partial charge on each atom, which can be used to predict sites of electrostatic interaction. |

This table is illustrative and based on general principles of quantum chemical calculations on amino acids and related molecules. Specific values for this compound would require dedicated DFT calculations.

The results of such calculations would likely indicate that the carboxyl groups are the most electron-rich regions, making them susceptible to interactions with electrophiles. Conversely, the electron-withdrawing nature of the oxalyl group would influence the reactivity of the adjacent amino group.

The conformational landscape of this compound is crucial for its biological activity, as its three-dimensional shape determines how it interacts with biological targets. Conformational analysis involves identifying the stable conformations (rotamers) and the energy barriers between them. nih.gov

The Cα-Cβ bond: Rotation around this bond determines the relative orientation of the amino-N-(carboxycarbonyl) group with respect to the rest of the molecule.

The Cβ-N bond: Rotation here alters the position of the carboxycarbonyl group.

The N-C (amide) bond: While peptide bonds typically have a high rotational barrier due to partial double bond character, the N-oxalyl bond in this molecule will also have a significant barrier to rotation. amherst.edupearson.com

The Cα-C(carboxyl) bond: Rotation influences the orientation of the alpha-carboxyl group.

The relative energies of different conformers are influenced by factors such as steric hindrance, torsional strain, and intramolecular hydrogen bonding. nih.gov For instance, conformations where bulky groups are eclipsed will be energetically unfavorable. Conversely, conformations that allow for the formation of intramolecular hydrogen bonds, for example between a carboxyl group and an amino group, may be stabilized.

Key Torsional Angles in Peptide and Amino Acid Structures

| Torsional Angle | Description | Relevance to this compound |

|---|---|---|

| Phi (φ) | Rotation around the N-Cα bond. | While not a traditional peptide, a similar torsional angle can be defined for the N-Cα bond in the alanine (B10760859) backbone. |

| Psi (ψ) | Rotation around the Cα-C(carbonyl) bond. | This angle is present and influences the orientation of the alpha-carboxyl group. |

| Omega (ω) | Rotation around the peptide (or in this case, N-oxalyl) bond. | Due to partial double bond character, this rotation is generally restricted, leading to planar cis or trans conformations, with trans being more common. |

| Chi (χ) | Rotation around bonds in the side chain. | The bonds within the 3-amino-N-(carboxycarbonyl) side chain (Cα-Cβ, Cβ-N, etc.) are defined by chi angles. |

This table outlines the types of torsional angles relevant to the conformational analysis of this compound, drawing parallels with standard peptide nomenclature.

Theoretical calculations can be used to construct a Ramachandran-like plot for the key dihedral angles to visualize the allowed and disallowed conformational regions. The rotational barriers for the key bonds can be determined by performing relaxed potential energy surface scans, where the energy of the molecule is calculated as a function of the dihedral angle of interest. nih.gov Studies on similar N-acylated amino acids have shown that the nature of the acyl group significantly impacts the rotational energy barriers. nih.gov

Given that this compound is a structural analog of the excitatory neurotransmitter glutamate (B1630785), it is hypothesized to interact with glutamate receptors. nih.govwikipedia.org Molecular dynamics (MD) simulations are a powerful computational technique to explore the dynamic interactions between a ligand and its potential protein target. nih.govdocumentsdelivered.comnih.govrsc.orguark.edu

An MD simulation would typically involve the following steps:

System Setup: A model of the ligand-receptor complex is constructed. This would involve obtaining the three-dimensional structure of a glutamate receptor, such as the AMPA or NMDA receptor, often from a protein data bank. The this compound molecule would then be docked into the glutamate binding site. The entire complex is then solvated in a box of water molecules with appropriate ions to mimic physiological conditions.

Simulation: The system is then subjected to a simulation where the forces on each atom are calculated using a force field, and Newton's laws of motion are used to predict the movement of the atoms over time. The simulation is typically run for a duration of nanoseconds to microseconds.

Analysis: The trajectory of the simulation is analyzed to understand the behavior of the ligand in the binding site. Key aspects to analyze include:

Binding Stability: Whether the ligand remains stably bound in the active site or dissociates.

Key Interactions: Identification of the specific amino acid residues in the receptor that form hydrogen bonds, electrostatic interactions, or hydrophobic interactions with the ligand.

Conformational Changes: How the binding of the ligand induces conformational changes in the receptor, which can be linked to receptor activation or inhibition. nih.gov

Role of Water Molecules: The role of water molecules in mediating the interaction between the ligand and the receptor.

Hypothetical Interactions with a Glutamate Receptor Binding Site

| Interacting Group on Ligand | Potential Interacting Residue on Receptor | Type of Interaction |

|---|---|---|

| α-Carboxyl Group | Positively charged residues (e.g., Arginine, Lysine) | Electrostatic, Hydrogen bonding |

| α-Amino Group | Negatively charged or polar residues (e.g., Aspartate, Glutamate, Serine) | Electrostatic, Hydrogen bonding |

| β-Amino-N-(carboxycarbonyl) Group | Polar or charged residues | Hydrogen bonding, Electrostatic |

This table presents a hypothetical interaction profile based on the known binding of glutamate and its analogs to glutamate receptors. Specific interactions for this compound would be elucidated through detailed MD simulations.

By comparing the simulated interactions of this compound with those of known glutamate receptor agonists and antagonists, hypotheses can be generated about its mechanism of action. youtube.comnih.gov For example, the degree of domain closure in the receptor upon ligand binding, which can be observed in MD simulations, is often correlated with the ligand's efficacy as an agonist. nih.gov Such simulations can provide a dynamic and detailed picture of the molecular recognition process, guiding further experimental studies.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Glutamate |

| AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) |

| NMDA (N-methyl-D-aspartate) |

| Arginine |

| Lysine |

| Aspartate |

Biochemical Functions and Metabolic Interplay of 3 Amino N Carboxycarbonyl L Alanine

Occurrence and Ecological Relevance in Natural Systems

3-Amino-N-(carboxycarbonyl)-L-alanine, more commonly known in scientific literature as β-N-Oxalyl-L-α,β-diaminopropionic acid (β-ODAP), is a non-proteinogenic amino acid. mdpi.comnih.gov This compound is primarily recognized as a neurotoxin found in certain legumes. mdpi.comnih.gov Its presence in these plants is significant from an ecological and food safety perspective, particularly in regions where these crops are a dietary staple. The consumption of large quantities of plant material containing β-ODAP over extended periods can lead to a neurodegenerative disease known as lathyrism, which is characterized by paralysis of the lower limbs. mdpi.comnih.gov

The most well-documented source of this compound is the grass pea, Lathyrus sativus. mdpi.comnih.govnih.gov This hardy legume is cultivated in arid and semi-arid regions of South Asia and Sub-Saharan Africa due to its resilience to harsh environmental conditions like drought and flooding. mdpi.comnih.gov During times of famine, it can become a primary food source when other crops fail. mdpi.com The neurotoxin is present in the seeds of the plant. mdpi.com Research has also identified the compound in other species of the Lathyrus genus. While Lathyrus sativus is the most prominent source, the presence of this compound is a key factor limiting the broader agricultural and nutritional application of these otherwise robust crops.

| Genus | Species | Common Name | Reference |

|---|---|---|---|

| Lathyrus | sativus | Grass Pea, Chickling Pea | mdpi.comnih.gov |

| Pisum | sativum | Pea (cultivar Amarillo) | nih.gov |

Participation in Amino Acid and Peptide Biosynthesis and Metabolism

The metabolic role of this compound is primarily understood in the context of its own biosynthesis within plants and its toxic interaction with animal enzyme and receptor systems. It is not a standard intermediate in the biosynthesis of common amino acids or peptides.

Current scientific literature does not indicate a role for this compound as a building block or catalyst in advanced peptide synthesis methodologies. Instead, research efforts have focused on the chemical synthesis of this compound. A practical procedure for the bulk chemical synthesis of Nβ-oxalyl-L-α,β-diaminopropionic acid has been developed to provide sufficient quantities for toxicological studies. nih.govacs.org This synthesis allows researchers to investigate its neurotoxic mechanisms of action and to have a reliable source of the pure compound for experimental purposes. nih.gov

Research into the biochemical effects of this compound has revealed specific interactions with several purified enzyme systems, demonstrating both inhibitory and activating mechanisms.

Studies have shown that this compound can modulate the activity of key cellular enzymes. One area of investigation has been its effect on mitochondrial enzymes. A study reported that L-BOAA (a common synonym for the compound) induces selective inhibition of the brain mitochondrial enzyme NADH-dehydrogenase. nih.gov However, subsequent research presented conflicting findings, suggesting that pure L-BOAA does not directly inhibit NADH-dehydrogenase activity in isolated brain mitochondria and that the observed inhibition in brain slice preparations may be a nonselective consequence of excitotoxic neuronal damage. nih.gov

Conversely, the compound has been shown to act as an enzyme activator. Research on purified chick brain Protein Kinase C (PKC) demonstrated that l-ODAP activates the phosphorylation activity of this enzyme in a concentration-dependent manner. researchgate.net The maximal activation was observed at a concentration of 100 µM, enhancing the phosphorylation of both lysine-rich and arginine-rich substrates. researchgate.net

| Enzyme | Source System | Observed Effect | Effective Concentration | Reference |

|---|---|---|---|---|

| NADH-Dehydrogenase | Mouse Brain Mitochondria | Inhibition (conflicting reports) | Subpicomolar to Millimolar | nih.govnih.gov |

| Protein Kinase C (PKC) | Chick Brain (Purified) | Activation | 100 µM (Maximal) | researchgate.net |

This compound is the product of a specific biosynthetic pathway in plants, and its formation is catalyzed by enzymes with distinct substrate specificities. The enzymatic pathway is not fully elucidated but is understood to be integrated with sulfur and amino acid metabolism. mdpi.comnih.gov

The key enzyme implicated in its biosynthesis is β-cyanoalanine synthase (CAS). nih.govresearchgate.netacs.org This enzyme catalyzes the formation of β-(isoxazolin-5-on-2-yl)alanine, a precursor to β-ODAP. mdpi.comnih.gov The formation of this precursor and the formation of the amino acid cysteine compete for the same substrate, O-acetylserine. mdpi.comnih.gov β-cyanoalanine synthase is a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme. nih.govresearchgate.net The final step in the pathway is believed to involve the oxalylation of the intermediate 2,3,-L-diaminopropanoic acid by oxalyl-coenzyme A to form β-ODAP. mdpi.comnih.gov

| Enzyme | Substrate(s) | Product | Cofactor | Reference |

|---|---|---|---|---|

| β-cyanoalanine synthase (CAS) | O-acetylserine, Isoxazolin-5-one (B1206914) | β-(isoxazolin-5-on-2-yl)alanine (β-ODAP precursor) | Pyridoxal phosphate (PLP) | mdpi.comnih.govnih.gov |

| β-ODAP synthase (putative) | 2,3,-L-diaminopropanoic acid, Oxalyl-coenzyme A | β-N-Oxalyl-L-α,β-diaminopropionic acid (β-ODAP) | Not specified | mdpi.comnih.govresearchgate.net |

Interactions with Purified Enzyme Systems

Integration within Broader Cellular Metabolic Pathways

Scientific research has primarily focused on the neurotoxic properties of this compound, more commonly identified in literature as β-N-oxalyl-L-α,β-diaminopropionic acid (β-ODAP). nih.govwikipedia.org Consequently, detailed information regarding its integration into many core metabolic pathways is limited.

Influence on Gluconeogenic Processes and Intermediate Flux in Hepatic Metabolism

Currently, there is a lack of specific scientific literature detailing the direct influence of this compound on gluconeogenic processes or its impact on intermediate flux within hepatic metabolism.

Cross-regulation with Branched-Chain Amino Acid Catabolic Enzymes

There is no available research to suggest a direct cross-regulatory role of this compound with enzymes involved in the catabolism of branched-chain amino acids.

Role in Amino Acid-Mediated Signaling Pathways (e.g., mTOR, GCN2)

A direct regulatory role for this compound in major amino acid-sensing pathways like mTOR (mechanistic Target of Rapamycin) and GCN2 (General Control Nonderepressible 2) has not been established in the existing literature.

The GCN2 pathway is a critical cellular mechanism for responding to amino acid deprivation. When uncharged tRNAs accumulate due to a scarcity of one or more amino acids, GCN2 kinase is activated. nih.govresearchgate.net This activation leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which in turn reduces global protein synthesis and promotes the translation of specific mRNAs, such as ATF4 (Activating Transcription Factor 4), to manage the nutrient stress. nih.govnih.gov While this is a fundamental process in amino acid signaling, there is no specific evidence to indicate that this compound directly activates or inhibits the GCN2 pathway. Its primary known mechanism of action is as a glutamate (B1630785) analogue and excitotoxin, acting on AMPA receptors. wikipedia.orgnih.gov

Contribution to Cellular Redox Homeostasis through Precursors in Glutathione (B108866) Synthesis

This compound (β-ODAP) significantly impacts cellular redox homeostasis, primarily by interfering with the synthesis of glutathione (GSH). nih.govmdpi.com GSH, a tripeptide composed of glutamate, cysteine, and glycine, is the most abundant non-protein thiol in cells and plays a central role in defending against oxidative stress. nih.gov

The neurotoxicity of β-ODAP is linked to its ability to induce oxidative stress. nih.gov One of the proposed mechanisms for this is the inhibition of cystine uptake by cells. nih.gov Cystine, the oxidized dimer of cysteine, is transported into cells and then reduced to cysteine, which is the rate-limiting precursor for GSH synthesis. By impeding cystine import, β-ODAP effectively depletes the intracellular cysteine pool, thereby compromising the cell's capacity to synthesize GSH. nih.gov This reduction in GSH levels diminishes the cell's ability to neutralize reactive oxygen species (ROS), leading to oxidative damage to lipids, proteins, and DNA, and contributing to neuronal cell death. mdpi.comnih.gov

Studies have shown that supplementation with the sulfur-containing amino acids methionine and cysteine can offer protection against β-ODAP-induced neurotoxicity, which supports the hypothesis that disruption of GSH metabolism is a key component of its pathogenic mechanism. nih.govnih.gov

| Pathway Component | Effect of this compound (β-ODAP) | Consequence for Redox Homeostasis |

| Cystine Uptake | Inhibition | Reduced intracellular availability of cysteine |

| Glutathione (GSH) Synthesis | Impaired due to lack of cysteine precursor | Decreased cellular GSH levels |

| Reactive Oxygen Species (ROS) | Accumulation | Increased oxidative stress and cellular damage |

Connections to Coenzyme A and Acyl-Carrier Protein Metabolism (in the context of β-alanine derivatives)

There is no scientific evidence to suggest a direct link between this compound and the metabolic pathways of Coenzyme A or acyl-carrier proteins. While β-alanine is a known precursor in the synthesis of pantothenate (Vitamin B5), which is essential for Coenzyme A production, the metabolic fate and interactions of the N-oxalyl derivative, this compound, in this context have not been described. researchgate.net

Enzymatic Stereochemistry and Enantioselective Transformations

With the exception of glycine, all proteinogenic amino acids are chiral, existing as L- and D-enantiomers. In biological systems, there is a strong preference for the L-isomers of amino acids. libretexts.orgyoutube.com The specific compound , this compound, specifies the L-configuration at the alpha-carbon, which is consistent with the stereochemistry of naturally occurring amino acids in proteins. libretexts.org

However, the scientific literature does not currently contain detailed studies on the specific enzymatic stereochemistry or enantioselective transformations involving this compound. The enzymes involved in its biosynthesis in Lathyrus sativus and its degradation or metabolic transformation in other organisms have not been fully characterized with respect to their stereochemical mechanisms. mdpi.com While enzymes are known to be highly stereospecific, catalyzing reactions with distinct chiral outcomes, the specific enzymes that might act on this compound and the nature of these transformations remain an area for future research. youtube.com

Based on a comprehensive search of available scientific literature, there is currently insufficient information to generate a detailed article on the specific biochemical functions and metabolic interplay of This compound as outlined in the user's request.

Specifically, there is a lack of published research detailing the following:

The mechanisms of D-Amino Acid Dehydrogenases and Transaminases with "this compound" as a substrate.

The role of "this compound" in the stereoinversion of L-Amino Acids in defined biochemical pathways.

The existing literature provides general information on the mechanisms of these enzymes with common amino acids and general principles of amino acid metabolism. However, this information does not specifically address the interactions with "this compound."

Therefore, it is not possible to provide a scientifically accurate and thorough article that strictly adheres to the requested outline and focuses solely on the specified compound. Further experimental research would be required to elucidate the biochemical roles of "this compound" in these enzymatic processes.

Advanced Analytical and Bioanalytical Methodologies for 3 Amino N Carboxycarbonyl L Alanine Research

High-Resolution Chromatographic Separation Techniques

High-resolution chromatography is fundamental in the analysis of 3-Amino-N-(carboxycarbonyl)-L-alanine, enabling the separation and quantification of its stereoisomers. Gas chromatography, in particular, offers high efficiency for this purpose, especially when coupled with mass spectrometry.

Chiral Gas Chromatography for Enantiomeric Purity Assessment

Chiral gas chromatography (GC) is a powerful technique for assessing the enantiomeric purity of this compound. This method separates the L- and D-enantiomers, which is critical as the biological activity of amino acid derivatives is often enantiomer-specific. The separation is typically achieved on a chiral stationary phase, such as those based on cyclodextrins or amino acid derivatives.

For the GC analysis of amino acids and their derivatives, prior derivatization is necessary to increase their volatility and thermal stability. Common derivatization approaches involve the esterification of the carboxyl groups followed by acylation of the amino groups.

Table 1: Chiral GC Separation Parameters for Amino Acid Enantiomers

| Parameter | Description |

|---|---|

| Column | Chiral stationary phases (e.g., Chirasil-Val) |

| Derivatization | Esterification (e.g., with isopropanol) followed by acylation (e.g., with trifluoroacetic anhydride) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

| Application | Determination of enantiomeric excess (%ee) |

Derivatization Strategies for Diastereomer Separation and Enhanced Resolution

An alternative to using a chiral stationary phase is the derivatization of the enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a non-chiral column. nih.gov This indirect approach can sometimes offer improved resolution and allows for the use of standard GC columns.

Several chiral derivatizing agents are available, such as OPA (o-phthalaldehyde) in combination with a chiral thiol. researchgate.net The choice of derivatizing agent can influence the separation efficiency and the sensitivity of the detection method. actascientific.com

Table 2: Common Derivatization Reagents for Amino Acid Analysis

| Reagent | Functional Group Targeted | Resulting Derivative |

|---|---|---|

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Amino and Carboxyl | Trimethylsilyl (TMS) derivative |

| Ethyl Chloroformate (ECF) | Amino and Carboxyl | Ethoxycarbonyl derivative |

| Pentafluoropropionic Anhydride (PFPA) | Amino | Pentafluoropropionyl amide |

Isotopic Labeling and Enantiomer-Specific Isotope Analysis (ESIA)

Isotopic labeling is an indispensable tool for investigating the metabolic pathways and biochemical mechanisms involving this compound. By introducing stable isotopes such as ¹³C, ¹⁵N, or ²H into the molecule, researchers can trace its fate in biological systems.

Tracing Metabolic Fates Using Stable Isotopes in Biological Systems

Stable isotope labeling allows for the elucidation of how this compound is absorbed, distributed, metabolized, and excreted. For instance, administering a ¹³C-labeled version of the compound and subsequently analyzing metabolites using mass spectrometry or NMR spectroscopy can reveal the pathways it enters. nih.gov This approach has been successfully used to study the metabolism of structurally similar neurotoxic amino acids, providing a framework for investigating this compound. nih.gov

Table 3: Applications of Stable Isotope Labeling in Metabolic Studies

| Isotope | Application | Analytical Technique |

|---|---|---|

| ¹³C | Flux analysis of metabolic pathways | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) |

| ¹⁵N | Tracing nitrogen metabolism and amino acid transformations | Isotope Ratio Mass Spectrometry (IRMS) |

| ²H (Deuterium) | Investigating reaction mechanisms and enzyme kinetics | MS, NMR |

Applications in Elucidating Biochemical Reaction Mechanisms and Origins

Enantiomer-specific isotope analysis (ESIA) is a sophisticated technique that measures the isotopic composition of individual enantiomers. jpgu.org This can provide insights into the biochemical reactions and origins of this compound. For example, kinetic isotope effects associated with enzymatic reactions can lead to different isotopic signatures in the L- and D-enantiomers, helping to identify the specific enzymes involved in its synthesis or degradation. jamstec.go.jp

ESIA, often performed using gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS), has been pivotal in distinguishing between biotic and abiotic sources of amino acids. jpgu.org This methodology could be applied to determine the origins and formation pathways of this compound in various biological and environmental samples. jamstec.go.jp

Future Prospects and Interdisciplinary Research Directions for 3 Amino N Carboxycarbonyl L Alanine

Exploration of Undiscovered Biochemical Roles and Regulatory Mechanisms

While the neurotoxic role of ODAP as a glutamate (B1630785) analogue is its most studied characteristic, several other potential biochemical functions within the plant itself remain largely hypothetical and warrant deeper investigation. nih.govsemanticscholar.org Preliminary suggestions propose that ODAP may act as a carrier molecule for zinc ions, a scavenger of hydroxyl radicals, and a protectant of photosynthesis under high light intensity. researchgate.net Furthermore, its accumulation under stress conditions, such as drought, suggests a possible role in the plant's stress response. researchgate.net Future research should aim to move beyond correlation and establish a definitive mechanistic understanding of these potential roles.

The regulatory mechanisms governing ODAP biosynthesis are also an area ripe for exploration. Its synthesis is known to be intricately linked with nitrogen and sulfur metabolism. nih.govnih.govwustl.edu The biosynthetic pathway is understood to involve the conversion of O-acetylserine and isoxazolin-5-one (B1206914) to β-(isoxazolin-5-on-2-yl)alanine (BIA), a reaction catalyzed by β-cyanoalanine synthase (CAS). BIA is then converted to the short-lived intermediate 2,3,-L-diaminopropanoic acid, which is subsequently oxalylated to form ODAP. researchgate.net The competition for the substrate O-acetylserine between the synthesis of cysteine and BIA highlights a key regulatory node. nih.gov Recent studies have identified that the interaction between LsSAT2 and LsCAS to form a cysteine regulatory complex (CRC) in mitochondria can modulate LsCAS activity, thereby affecting ODAP content. nih.gov

Future research should focus on:

Elucidating the precise enzymatic and regulatory steps that control the flux of metabolites into the ODAP biosynthetic pathway, particularly in response to environmental stressors.

Investigating the transcriptional and post-translational regulation of key enzymes like β-cyanoalanine synthase (CAS) and the newly identified β-ODAP synthetase (BOS) and L. sativus acyl-activating enzyme 3 (LsAAE3) which form a metabolon for ODAP synthesis. researchgate.netnih.govdntb.gov.ua

Exploring the potential signaling roles of ODAP or its intermediates within the plant's metabolic network.

Development of Novel Synthetic Strategies and Biocatalytic Pathways

The synthesis of 3-Amino-N-(carboxycarbonyl)-L-alanine and its analogues is of interest for toxicological studies and for exploring potential therapeutic applications. Current chemical synthesis methods, such as the reaction of L-α,β-diaminopropionic acid with dimethyl oxalate (B1200264), provide a foundational approach. nih.gov However, there is considerable scope for the development of more efficient and stereoselective synthetic strategies.

The burgeoning field of biocatalysis offers promising avenues for the synthesis of non-proteinogenic amino acids like ODAP. nih.govresearchgate.net While specific biocatalytic pathways for ODAP are not yet established for industrial use, the enzymes involved in its natural biosynthesis present potential targets for in vitro or whole-cell biocatalytic systems. For instance, the enzymatic activity of oxalyl-CoA synthetase, which produces a key precursor for ODAP synthesis, has been characterized. nih.govrsc.org

Future research in this area could involve:

Directed evolution and protein engineering of enzymes from the ODAP biosynthetic pathway to enhance their stability, substrate specificity, and catalytic efficiency for controlled synthesis.

The design of multi-enzyme cascade reactions that mimic the natural biosynthetic pathway for the efficient conversion of simple precursors into ODAP. researchgate.net

Exploration of novel biocatalysts through genome mining and metagenomic approaches to identify enzymes with unique specificities for the synthesis of ODAP and related diamino acids. nih.govucm.es

Theoretical Chemistry and Artificial Intelligence in Compound Design and Predictive Modeling

Computational approaches are becoming increasingly indispensable in modern chemical and biological research. For a molecule like ODAP, theoretical chemistry and artificial intelligence (AI) can provide profound insights that are difficult to obtain through experimental methods alone.

In silico docking studies have already been employed to investigate the interaction of ODAP with its primary biological target, the AMPA-selective ionotropic glutamate receptors (iGluRs). These studies have suggested that ODAP exhibits a high binding affinity for these receptors, potentially greater than that of the endogenous ligand glutamate, which is consistent with its neurotoxic effects. The use of computational methods to model the binding of ODAP and its analogues to glutamate receptors can help in understanding the structure-activity relationships that govern its toxicity. nih.govnih.gov

The future of computational research on ODAP could include:

Molecular dynamics simulations to study the conformational changes in glutamate receptors upon ODAP binding and to understand the dynamics of the receptor-ligand complex. nih.gov

Quantum mechanics/molecular mechanics (QM/MM) calculations to provide a more accurate description of the electronic interactions at the binding site.

The use of AI and machine learning algorithms to screen virtual libraries of compounds for potential modulators of ODAP toxicity or to design novel derivatives with specific properties. While not yet applied to ODAP, such approaches are used in drug discovery for neurodegenerative diseases. nih.govnih.gov

Predictive modeling of ODAP's metabolic fate and potential off-target interactions within complex biological systems.

| Computational Approach | Application to ODAP Research | Potential Insights |

| Molecular Docking | Predicting the binding pose of ODAP in glutamate receptors. | Understanding key interactions driving receptor affinity and specificity. |

| Molecular Dynamics | Simulating the behavior of the ODAP-receptor complex over time. | Revealing conformational changes and the stability of the interaction. |

| AI/Machine Learning | Screening for molecules that could block ODAP's binding or designing novel, non-toxic analogues. | Accelerating the discovery of potential therapeutics or safer alternatives. |

Investigation of Molecular Interactions with Biological Macromolecules and Complex Cellular Networks

The primary molecular interaction of ODAP is with the AMPA subtype of ionotropic glutamate receptors, where it acts as an agonist, leading to excitotoxicity. nih.govnih.gov This overstimulation of motor neurons triggers a cascade of detrimental events, including increased intracellular calcium levels, oxidative stress, and mitochondrial dysfunction, ultimately leading to neuronal cell death. nih.govresearchgate.netresearchgate.net

However, the effects of ODAP likely extend beyond this primary interaction to involve a broader cellular network. Transcriptomic and proteomic studies are beginning to shed light on these wider effects. For example, transcriptomic profiling of Lathyrus sativus cultivars with contrasting ODAP levels revealed differential expression of genes involved in stress tolerance, redox metabolism, and hormonal signaling. nih.govresearchgate.net In human cell lines, ODAP treatment has been shown to alter the expression of proteins involved in cytoskeletal structure, cellular metabolism, and apoptosis. libretexts.org Furthermore, studies have indicated that ODAP can influence the expression of proteins in the NF-κB, Rho-GTPase, and Bcl-2 pathways in neuronal cells. nih.gov

Future research should aim to:

Map the comprehensive protein interaction network of ODAP using high-throughput techniques like affinity purification-mass spectrometry.

Conduct detailed transcriptomic and proteomic analyses in various model systems (e.g., neuronal cell cultures, animal models) at different time points of ODAP exposure to understand the dynamic cellular response. mdpi.comyoutube.com

Investigate the impact of ODAP on signaling pathways beyond those immediately downstream of glutamate receptor activation to identify potential secondary targets and feedback loops.

Explore the interplay between ODAP-induced excitotoxicity and other cellular stress response pathways , such as the unfolded protein response and autophagy.

Contributions to Fundamental Amino Acid Science and Systems Metabolomics Research

The study of this compound and other non-proteinogenic amino acids (NPAAs) makes a significant contribution to our fundamental understanding of amino acid diversity, metabolism, and ecological roles. semanticscholar.orgresearchgate.netucm.esmdpi.comwikipedia.orgcultivatorphytolab.com NPAAs are not merely metabolic curiosities; they play crucial roles in plant defense, nitrogen storage, and signaling. researchgate.netmdpi.com ODAP, as a neurotoxic NPAA, serves as a compelling case study in chemical ecology, illustrating how plants can produce compounds that interact with the nervous systems of herbivores and humans. semanticscholar.orgresearchgate.net

Systems metabolomics has emerged as a powerful tool for understanding the complex metabolic networks within organisms. Metabolomic studies of Lathyrus sativus have begun to unravel the intricate web of pathways connected to ODAP biosynthesis, highlighting links to alanine (B10760859), cysteine, purine, and pyrimidine (B1678525) metabolism. researchgate.netnih.gov These studies provide a global view of the metabolic state of the plant and how it shifts in response to genetic and environmental factors that influence ODAP accumulation.

Future contributions of ODAP research to these fields include:

Serving as a model system for studying the evolution and regulation of novel biosynthetic pathways for non-proteinogenic amino acids.

Providing insights into the metabolic reprogramming that occurs in plants under stress, given the link between ODAP levels and environmental conditions.

Enhancing our understanding of the complex interplay between primary and secondary metabolism in plants.

Contributing to the development of systems biology models of plant metabolism that can be used to predict how genetic modifications or environmental changes will affect the production of both beneficial and detrimental compounds.

Q & A

Basic Research Questions

Q. What are the primary methods for synthesizing 3-Amino-N-(carboxycarbonyl)-L-alanine, and how can purity be ensured?

- Methodology : Synthesis typically involves protecting-group strategies. For example, carboxycarbonyl derivatives can be prepared using reagents like ethyl chloroformate or SOCl₂ in ethanol, followed by purification via silica gel column chromatography (eluting with gradients of ethyl acetate/hexane). Purity is confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy .

- Quality Control : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) or mass spectrometry (MS) ensures >95% purity. Isotopic labeling (e.g., ¹³C) can track synthetic intermediates .

Q. How is the structural integrity of this compound confirmed using spectroscopic techniques?

- NMR Analysis : ¹H and ¹³C NMR spectra reveal characteristic signals: α-proton resonances at δ 3.8–4.2 ppm and carboxycarbonyl carbonyl groups at δ 170–175 ppm. Coupling constants (e.g., J = 7 Hz for adjacent protons) confirm stereochemistry .

- Infrared (IR) Spectroscopy : Diffuse reflectance IR (DRIFTS) identifies pH-dependent structural changes. For example, zwitterionic forms show NH₃⁺/COO⁻ hydrogen bonds (stretching at 3200–3400 cm⁻¹), while anionic forms exhibit Na⁺ interactions with COO⁻ (asymmetric stretching at 1600 cm⁻¹) .

Advanced Research Questions

Q. How can metabolic engineering be applied to enhance the production yield of this compound in microbial systems?

- Strategy : Knockout of competing pathways (e.g., fatty acid synthesis via fasB deletion in Corynebacterium glutamicum) redirects carbon flux toward L-alanine derivatives. Heterologous expression of Bacillus subtilis alaD (alanine dehydrogenase) and E. coli alaE (alanine exporter) increases titers to ~70 g/L under glucose-fed fermentation .

- Analytical Validation : Transcriptomic analysis (RNA-seq) identifies upregulated genes (e.g., alaD, avtA) and flux balance analysis (FBA) models metabolic shifts. LC-MS quantifies intracellular alanine pools .

Q. What role does this compound play in modifying polymer properties, and how is its incorporation analyzed?

- Polymer Design : The carboxycarbonyl group enables covalent conjugation with hydrophilic monomers (e.g., ethylene glycol) to form amphiphilic block copolymers. This enhances nanophase separation, critical for drug delivery systems .

- Characterization : Circular dichroism (CD) confirms α-helix stabilization (negative ellipticity at 208/222 nm). Size-exclusion chromatography (SEC) with multi-angle light scattering (MALS) determines molecular weight (Mw) and dispersity (Đ) .

Q. How does this compound interact with glucose metabolism in insulin-secreting cells, and what experimental models validate this?

- Mechanistic Insight : In pancreatic β-cells, 13C-NMR reveals that 10 mM L-alanine enhances glucose oxidation rates (2.4-fold increase in pyruvate entry into the TCA cycle) and ATP production, stimulating insulin secretion. Oligomycin (ATP synthase inhibitor) attenuates this effect .

- Metabolomic Profiling : Isotope-ratio mass spectrometry (IRMS) quantifies ¹³C-labeled metabolites (e.g., glutamate, aspartate). Seahorse assays measure oxygen consumption rates (OCR) .

Methodological Challenges and Contradictions

Q. How do discrepancies in enzymatic assays for detecting this compound arise, and how are they resolved?

- Issue : Commercial test strips (e.g., L-alanine-4-nitroanilide) may yield false positives due to nonspecific aminopeptidase activity .

- Resolution : Use high-specificity inhibitors (e.g., bestatin for leucine aminopeptidase) or validate results via LC-MS/MS in multiple reaction monitoring (MRM) mode (e.g., m/z 89→72 transition) .

Q. What analytical pitfalls occur in quantifying this compound in complex biological matrices?

- Matrix Effects : Plasma proteins can adsorb the compound, reducing recovery. Acidic precipitation (6% trichloroacetic acid) followed by solid-phase extraction (SPE) on C18 columns minimizes interference .

- Calibration : Isotope dilution with ¹⁵N-labeled internal standards corrects for ion suppression in electrospray ionization (ESI)-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.